molecular formula C11H19NO4 B014464 Ethyl 2-cyano-4,4-diethoxybutyrate CAS No. 52133-67-2

Ethyl 2-cyano-4,4-diethoxybutyrate

Cat. No. B014464
M. Wt: 229.27 g/mol
InChI Key: AHKACZDKUNMFBD-UHFFFAOYSA-N
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Patent
US09073890B2

Procedure details

2-Bromo-1,1-diethoxyethane (4 g, 20 mmol, 1.0 eq.) was added to a mixture of ethyl 2 cyanoacetate (11.4 g, 101 mmol, 5.0 eq.), K2CO3 (2.8 g, 20 mmol, 1.0 eq.) and NaI (200 mg, 1.3 mmol, 0.06 eq.), as described in J. Chem. Soc., 1960, 131-138. The reaction mixture was refluxed for 4 h at 145° C. After cooling, the reaction mixture was purified by chromatography on silica gel (eluted with petroleum ether/ethyl acetate (80:1→40:1→10:1) to give 3.57 g of xlii-a as a colorless oil (78%). 1H NMR (400 MHz, CDCl3): δ 4.70 (t, J=5.6 Hz, 1H), 4.26 (q, J=7.2 Hz, 2H), 3.78-3.64 (m, 3H), 3.62-3.45 (m, 2H), 2.35-2.14 (m, 2H), 1.34 (q, J=7.2 Hz, 3H), 1.25-1.16 (m, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11].C([O-])([O-])=O.[K+].[K+].[Na+].[I-]>>[C:10]([CH:12]([CH2:2][CH:3]([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6])[C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
11.4 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
2.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mg
Type
reactant
Smiles
[Na+].[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was purified by chromatography on silica gel (
WASH
Type
WASH
Details
eluted with petroleum ether/ethyl acetate (80:1→40:1→10:1)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)CC(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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